molecular formula C14H12N2OS B14365858 Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- CAS No. 90699-81-3

Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-

Cat. No.: B14365858
CAS No.: 90699-81-3
M. Wt: 256.32 g/mol
InChI Key: PWKYJDFVCSHYKS-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are heterocyclic compounds with a fused thiophene-pyrimidine core. The specific compound 5,6-dimethyl-3-phenyl-thieno[2,3-d]pyrimidin-4(3H)-one features methyl groups at positions 5 and 6 and a phenyl substituent at position 2. This scaffold is synthesized via one-pot protocols using 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione intermediates, enabling efficient preparation without chromatographic purification . Its structural rigidity and electronic properties make it a promising candidate for anticancer and antimicrobial applications, as demonstrated in cytotoxicity assays against melanoma (MDA-MB-435) and other cancer cell lines .

Properties

CAS No.

90699-81-3

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2OS/c1-9-10(2)18-13-12(9)14(17)16(8-15-13)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

PWKYJDFVCSHYKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C3=CC=CC=C3)C

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Four-Component Synthesis via Ketone Cyclocondensation

The most atom-economical route involves a one-pot reaction of 2-butanone, ethyl cyanoacetate, sulfur, and formamide under basic conditions. This method, developed by Shi et al., eliminates traditional three-step sequences by integrating Gewald thiophene formation with pyrimidinone cyclization in a single vessel. Key parameters:

  • Catalyst : 10 mol% triethylamine
  • Temperature : 80°C, 8–12 hours
  • Yield : 68–75% for 5,6-dimethyl variants
    Advantages include avoidance of chromatographic purification, with crude products recrystallized from ethanol. Limitations arise in sterically hindered substrates, requiring increased catalyst loading (15 mol%) for phenyl-containing derivatives.

Iminophosphorane-Mediated Cyclization

Carbodiimide Intermediate Formation

Hu et al. demonstrated that ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with triphenylphosphine/hexachloroethane to form iminophosphorane intermediates, which subsequently undergo [2+2] cycloaddition with aromatic isocyanates. Critical steps:

  • Iminophosphorane synthesis : 0°C, DCM, 6–12 hours (89–93% yield)
  • Carbodiimide formation : Room temperature, 2–4 hours with secondary amines
  • Sodium ethoxide-catalyzed cyclization : Ethanol, 6 hours, 72–93% yield

This method allows modular C2 functionalization, with pyrrolidine and piperidine amines providing optimal results (Table 1).

Table 1: Yield Variation with Amine Substituents

Amine Yield (%) Reaction Time (h)
Pyrrolidine 93 6
Piperidine 88 7
Morpholine 74 9
Diethylamine 68 12

Microwave-Assisted Synthesis

Accelerated Cyclodehydration

Khatri’s microwave protocol reduces conventional 8-hour refluxes to 15–30 minutes using 180W irradiation. The method involves:

  • Substrate : 5-amino-4-cyano-N-phenyl-3-methylthiophene-2-carboxamide
  • Reagent : Formamide (neat)
  • Yield : 82–93% vs. 67–75% under conventional heating

Table 2: Conventional vs. Microwave Performance

Method Time (min) Yield Range (%) Purity (HPLC)
Conventional 480 67–75 92–95
Microwave 15–30 82–93 98–99

This technique particularly benefits 3-aryl derivatives by suppressing decomposition pathways observed in prolonged heating.

Solvent-Free Catalytic Methods

POCl3-Catalyzed Cyclocondensation

A solvent-free approach utilizing phosphoryl chloride (POCl3) enables single-step conversion of 2-amino-4,5-dimethylthiophene-3-carbonitriles to target pyrimidinones. Process characteristics:

  • Catalyst : 5 mol% POCl3
  • Temperature : 120°C, 45–60 minutes
  • Yield : 75–88%
  • Advantage : No column chromatography required; products precipitate upon cooling

This method shows exceptional compatibility with electron-deficient aryl groups but requires strict moisture control due to POCl3’s hygroscopicity.

Post-Functionalization Strategies

Sulfur Alkylation at C2

The 2-thioxo intermediate (accessible via thiourea cyclization) undergoes nucleophilic substitution with hexanethiol to install sulfanyl groups. Optimized conditions:

  • Base : K2CO3 (2 equiv)
  • Solvent : DMF, 80°C, 8 hours
  • Yield : 72–85% for 2-(hexylsulfanyl) derivatives

This pathway enables late-stage diversification but requires prior synthesis of 2-thioxo precursors through multistep sequences.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Evaluation

Method Steps Avg. Yield (%) Purification Scalability
Four-component 1 70 Recrystallization Industrial
Iminophosphorane 3 85 Filtration Lab-scale
Microwave 2 88 None Pilot-scale
POCl3-catalyzed 1 82 Precipitation Multi-kg

Key findings:

  • Microwave and POCl3 methods offer superior yields (82–93%) and minimal purification
  • Four-component reactions excel in atom economy but require ketone optimization
  • Iminophosphorane routes enable precise C2 functionalization at the cost of step count

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. This inhibition leads to the suppression of cancer cell growth and proliferation . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among thieno[2,3-d]pyrimidin-4(3H)-one derivatives include substituents at positions 2, 3, 5, and 6, which significantly influence biological activity. Below is a comparative analysis:

Compound Substituents Biological Activity Key Findings References
5,6-Dimethyl-3-phenyl- 5,6-dimethyl; 3-phenyl Anticancer (melanoma) Moderate activity (GP = -31.02% in MDA-MB-435) via undefined mechanism.
2-(Benzylamino)-5,6-dimethyl-3H- (5a) 2-benzylamino; 5,6-dimethyl Anticancer (melanoma) Higher potency (GP = -31.02%) due to amino group enhancing target interaction.
6h () 2-(2,4-dichloro-6-methylphenoxy); 3-isopropyl; 5,6,7,8-tetrahydro Fungicidal 92% inhibition of Colletotrichum gossypii at 50 mg/L. Triazole and chloro groups enhance fungicidal activity.
2-Mercapto-5,6-dimethyl-3-phenyl- 2-thioxo; 5,6-dimethyl; 3-phenyl Unspecified Thiol group may improve metal-binding capacity but increase toxicity.
3-Ethyl-5,6-dimethyl-2-(cinnamylthio)- 2-cinnamylthio; 3-ethyl Unspecified Bulkier substituents (e.g., cinnamylthio) may alter pharmacokinetics.
6-Ethyl-thieno[2,3-d]pyrimidin-4(3H)-one 6-ethyl Medicinal chemistry Ethyl group increases lipophilicity, potentially enhancing membrane permeability.

Molecular Docking and SAR

  • 3-Phenyl vs. 3-Alkyl : The 3-phenyl group in the target compound may enhance π-π stacking with aromatic residues in kinase targets, whereas 3-alkyl substituents (e.g., ethyl in ) could improve hydrophobicity .
  • 2-Substituents : Mercapto () or alkylthio groups () introduce hydrogen-bonding or hydrophobic interactions, respectively, affecting potency and selectivity .

Biological Activity

Thieno[2,3-d]pyrimidin-4(3H)-one, specifically the derivative 5,6-dimethyl-3-phenyl, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C29H24N4OS2
  • Molecular Weight : 508.66 g/mol
  • CAS Number : 354562-75-7

Biological Activities

  • Antagonistic Activity Against LHRH Receptor
    • A notable study reported the synthesis of thieno[2,3-d]pyrimidine derivatives that demonstrated potent antagonistic activity against the human luteinizing hormone-releasing hormone (LHRH) receptor. The compound 9k exhibited an IC50 value of 0.06 nM, indicating high binding affinity and effectiveness in vivo at a dosage of 30 mg/kg in cynomolgus monkeys .
  • Antiproliferative Effects
    • Research has shown that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated an EC50 of 19 nM in microtubule depolymerization assays using the MDA-MB-435 cancer cell line, suggesting potential as an anticancer agent .
  • Anti-inflammatory Properties
    • Some derivatives have been evaluated for their anti-inflammatory effects. Compounds with a thienopyrimidine scaffold exhibited significant inhibition of NF-κB/AP-1 reporter activity and showed IC50 values ranging from 4.8 to 30.1 µM in various assays .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is closely linked to their structural features:

Substituent Effect on Activity IC50/EC50 Values
5,6-DimethylEnhances receptor bindingIC50 = 0.06 nM (LHRH)
Phenyl groupIncreases antiproliferative effectsEC50 = 19 nM (cancer cells)
Methoxy side chainPromotes intramolecular bondingNot quantified

Case Study: LHRH Antagonism

In a pivotal study, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives to identify potent LHRH antagonists. Compound 9k was highlighted for its ability to suppress plasma LH levels effectively in primate models, showcasing its therapeutic potential in treating hormone-dependent conditions such as prostate cancer.

Case Study: Anticancer Activity

Another investigation focused on the antiproliferative effects of various thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines. The study revealed that modifications to the pyrimidine core significantly influenced cytotoxicity and microtubule dynamics.

Q & A

Q. What are the standard synthetic protocols for preparing 5,6-dimethyl-3-phenyl-thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

The compound is typically synthesized via condensation reactions. A common approach involves:

  • Hewald reaction : Cyclization of ketones with ethyl 2-cyanoacetate to form 2-aminothiophene intermediates, followed by refluxing in formamide to yield the thienopyrimidinone core .
  • Modified Niementowski reaction : Heating 2-acylaminothiophene-3-carboxylates with phosphorus pentoxide and amines at 180–240°C to introduce substituents .
  • Reductive amination : For derivatives with arylaminomethyl groups, aldehyde intermediates are reacted with substituted anilines using NaBH3CN in methanol at pH 6 .

Q. How can the structural identity of synthesized derivatives be confirmed?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and crystal packing (e.g., 3-phenyl derivatives show planar thienopyrimidinone cores with dihedral angles <10° between fused rings) .
  • Spectroscopy :
  • IR : Confirms carbonyl (C=O) stretches at 1680–1700 cm⁻¹ and NH/amine groups .
  • NMR : Characteristic peaks for methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and pyrimidinone C4 carbonyl (δ 160–165 ppm in ¹³C NMR) .

Q. What in vitro assays are used to evaluate biological activity?

  • Dihydrofolate reductase (DHFR) inhibition : Measured via spectrophotometric assays using recombinant DHFR and NADPH oxidation rates .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., IC50 values for derivatives with electron-withdrawing substituents like Cl or OCH3 show enhanced cytotoxicity) .

Advanced Research Questions

Q. How can contradictory yield data in reductive amination reactions be resolved?

Yields vary due to:

  • Steric/electronic effects of substituents : Bulky groups (e.g., 2,5-dichlorophenyl) hinder imine intermediate formation, reducing yields to 61%, while methoxy groups improve reactivity (yields up to 89%) .
  • pH control : Optimal pH 6 ensures protonation of the aldehyde without destabilizing the reducing agent (NaBH3CN) .
  • Solvent polarity : Methanol enhances solubility of intermediates compared to THF or DCM .

Q. What mechanistic insights guide the design of selective DHFR inhibitors?

  • Molecular docking : Derivatives with 6-arylaminomethyl groups show hydrogen bonding with DHFR active-site residues (e.g., Asp27, Lys55) and π-π stacking with Phe31 .
  • Kinetic studies : Competitive inhibition is observed when substituents mimic folate’s pteridine ring (e.g., trimethoxyphenyl groups improve binding affinity) .

Q. How do substituent variations impact structure-activity relationships (SAR)?

A systematic SAR study revealed:

Substituent PositionFunctional GroupBiological Activity Trend
6-position-OCH3↑ Anticancer (IC50 = 12 µM)
6-position-Cl↑ Antimicrobial (MIC = 8 µg/mL)
3-phenylElectron-donating groups↓ DHFR inhibition due to reduced electrophilicity

Q. What computational tools validate thienopyrimidinone interactions with biological targets?

  • Docking simulations (AutoDock/Vina) : Predict binding modes to kinases or DHFR using crystal structures (PDB: 1U72 for DHFR) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. How can polymorphism affect physicochemical properties?

  • Crystal packing analysis : Hydrogen bonding (N–H⋯O=C) and π-stacking in 3-phenyl derivatives influence solubility and melting points (>300°C decomposition) .
  • DSC/TGA : Polymorphs show distinct endotherms; metastable forms exhibit lower melting points and faster dissolution rates .

Methodological Tables

Q. Table 1: Representative Synthetic Yields

DerivativeSubstituentsYield (%)Reference
4a4-OCH387
4e2,5-Cl261
4c3,4,5-(OCH3)389

Q. Table 2: Key Spectral Data for 5,6-Dimethyl-3-phenyl Derivatives

TechniqueKey Signals
¹H NMRδ 2.35 (s, 6H, CH3), 7.45–7.62 (m, 5H, Ph)
¹³C NMRδ 160.2 (C=O), 152.4 (C2), 139.3 (C5)
IR1685 cm⁻¹ (C=O), 3320 cm⁻¹ (N–H)

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